molecular formula C11H12N2O5 B7894117 2-Morpholino-4-nitrobenzoic acid

2-Morpholino-4-nitrobenzoic acid

Cat. No.: B7894117
M. Wt: 252.22 g/mol
InChI Key: WYTLNHNMDQVOPC-UHFFFAOYSA-N
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Description

2-Morpholino-4-nitrobenzoic acid is a benzoic acid derivative featuring a morpholine ring attached to the benzene ring at the 2-position and a nitro group at the 4-position. Its molecular formula is C₁₁H₁₂N₂O₅, with a molecular weight of 252.22 g/mol .

Structurally, the morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) introduces conformational flexibility, which can influence intermolecular interactions in crystalline states . The nitro group at the para position relative to the carboxylic acid group may stabilize the molecule through resonance effects, impacting its acidity and reactivity .

For the target compound, a plausible pathway involves nitration of 2-morpholinobenzoic acid or morpholine substitution onto pre-nitrated benzoic acid precursors.

Properties

IUPAC Name

2-morpholin-4-yl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-11(15)9-2-1-8(13(16)17)7-10(9)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTLNHNMDQVOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 4-nitrobenzoic acid . This intermediate can then be reacted with morpholine under appropriate conditions to yield 2-Morpholino-4-nitrobenzoic acid.

Industrial Production Methods

Industrial production methods for 2-Morpholino-4-nitrobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Conversion to 4-nitrobenzoic acid derivatives.

    Reduction: Formation of 2-Morpholino-4-aminobenzoic acid.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Morpholino-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Morpholino-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-morpholino-4-nitrobenzoic acid with structurally related compounds, focusing on substituent positions, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
2-Morpholino-4-nitrobenzoic acid C₁₁H₁₂N₂O₅ 252.22 2-morpholino, 4-nitro Intermediate in drug synthesis; high solubility in polar solvents
5-Morpholino-2-nitrobenzoic acid C₁₁H₁₂N₂O₅ 252.22 5-morpholino, 2-nitro Lower melting point (~180°C); used in kinase inhibitor research
4-Morpholino-2-nitrobenzoic acid C₁₁H₁₂N₂O₅ 252.22 4-morpholino, 2-nitro Higher thermal stability; potential antimicrobial activity
2-Methyl-4-nitrobenzoic acid C₈H₇NO₄ 181.15 2-methyl, 4-nitro Simpler structure; used in dye synthesis
4-Fluoro-5-morpholino-2-nitrobenzoic acid C₁₁H₁₁FN₂O₅ 270.22 4-fluoro, 5-morpholino, 2-nitro Enhanced bioactivity; studied in anticancer drug development

Key Differences in Physicochemical Properties

  • Solubility: The morpholine group improves aqueous solubility compared to non-polar substituents (e.g., methyl in 2-methyl-4-nitrobenzoic acid) .
  • Acidity : The electron-withdrawing nitro group increases the carboxylic acid's acidity (pKa ~2.5–3.0), whereas morpholine’s electron-donating effect partially counteracts this .
  • Thermal Stability: 4-Morpholino-2-nitrobenzoic acid exhibits higher thermal stability than its positional isomers due to optimized hydrogen bonding in crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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